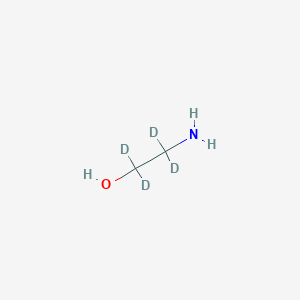

2-Amino-1,1,2,2-tetradeuterioethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis approaches for similar 1,2-amino alcohols involve catalytic asymmetric reactions or organocatalytic methods to achieve high enantiomeric purities. For instance, direct asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols has been achieved through organocatalytic anti-Mannich and syn-aldol reactions using primary amine-containing amino acids as catalysts (Ramasastry et al., 2007).

Molecular Structure Analysis

Studies on related compounds, like 2-aminoethanol and its derivatives, have shown significant structural implications due to hydrogen bonding, as revealed through vibrational analysis and molecular orbital calculations. These studies provide insights into the molecular structure and dynamics affected by hydrogen bonding (Fausto et al., 2000).

Chemical Reactions and Properties

The reactivity of similar cyclic and acyclic amino alcohols has been explored, demonstrating diverse chemical reactions and the formation of complex molecular structures. For instance, reactions involving 2-aminoethanol with various reagents highlight its versatility in synthesizing heterocyclic compounds and understanding the influence of amino groups on chemical properties (Sosnovskikh et al., 2001).

Physical Properties Analysis

The study of 2-aminoethanol and similar compounds through spectroscopic methods, like Fourier Transform Near-Infrared Spectroscopy, has provided detailed insights into their physical properties, including molecular structure and hydrogen bonding. These studies help understand how temperature and water content affect the physical properties of amino alcohols (Haufa & Czarnecki, 2010).

Applications De Recherche Scientifique

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), an analog to the compound of interest, demonstrates the utility of amino acid derivatives in studying peptides. TOAC, being the first spin label probe incorporated into peptides via a peptide bond, has facilitated analyses of backbone dynamics and peptide secondary structures using various spectroscopic methods. Such studies contribute to understanding peptide interactions with membranes and other biomolecules, proving essential in biological and pharmaceutical research (Schreier et al., 2012).

Highly Branched Polymers Based on Poly(amino acid)s for Biomedical Application

Research on polymers consisting of amino acid building blocks, such as poly(amino acid)s, underscores the biocompatibility and potential biomedical applications of amino acid-based materials. These polymers have been explored for their use as delivery vehicles for genes and drugs due to their biodegradable and metabolizable nature. The review by Thompson and Scholz (2021) highlights the significance of amino acids in developing non-viral gene delivery vectors and drug delivery systems, emphasizing the innovative applications in biomedicine (Thompson & Scholz, 2021).

Biomedical Applications of Synthesized Poly(glutamic acid) and Poly(lysine)

The synthesis and biomedical applications of homo-poly amino acids like poly-glutamic acid and poly-lysine further illustrate the versatility of amino acids in medical science. These compounds, synthesized chemically or via microbial fermentation, have found applications in materials, drug delivery carriers, and biological adhesives. Their water solubility, biodegradability, and non-toxicity make them suitable candidates for various biomedical applications (Shih, Van, & Shen, 2004).

Chitosan and its Antimicrobial Potential

The study of chitosan, an aminopolysaccharide biopolymer, showcases the application of amino-group-containing compounds in creating materials with antimicrobial properties. The unique structure of chitosan, featuring reactive hydroxyl and amino groups, facilitates its use in biomedical applications, including as an ingredient in pharmaceutical formulations. This demonstrates the potential of amino acid derivatives in developing antimicrobial systems (Raafat & Sahl, 2009).

Mécanisme D'action

Target of Action

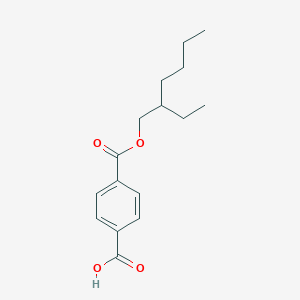

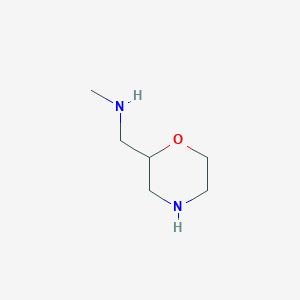

2-Amino-1,1,2,2-tetradeuterioethanol, also known as 2-Aminoethan-1,1,2,2-d4-ol, is primarily used in the preparation of various pharmaceutical compounds and inhibitors . It is a labelled form of Ethanolamine , which is a primary amine and a primary alcohol. Ethanolamine is used in the synthesis of a variety of chemical compounds, including substituted carboxamides .

Mode of Action

The compound interacts with its targets by being incorporated into their structure during the synthesis process . For instance, substituted carboxamides are synthesized using Ethanolamine . The presence of the compound in these structures can influence their properties and functions, leading to changes in their biological activity.

Biochemical Pathways

It is known that the compound is used in the synthesis of substituted carboxamides , which have been shown to exhibit potent antitumor activity . This suggests that the compound may play a role in pathways related to cell proliferation and cancer progression.

Result of Action

The molecular and cellular effects of 2-Amino-1,1,2,2-tetradeuterioethanol’s action would depend on the specific compounds it is used to synthesize. For instance, substituted carboxamides synthesized using Ethanolamine have been shown to exhibit potent antitumor activity . This suggests that the compound could contribute to the inhibition of tumor cell proliferation.

Propriétés

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1,1,2,2-tetradeuterioethanol | |

CAS RN |

85047-08-1 |

Source

|

| Record name | Ethanol-1,1,2,2-d4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)